![molecular formula C24H19ClN4O2S2 B2595546 3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-30-9](/img/structure/B2595546.png)
3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C24H19ClN4O2S2 and its molecular weight is 495.01. The purity is usually 95%.
BenchChem offers high-quality 3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Biological Activity Studies : A study by Uma et al. (2017) explored the synthesis of derivatives including 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles, noting that those with chlorine substituents showed higher toxicity against bacteria, particularly when a methoxy group is present (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Regiochemistry and Structural Analysis : Gupta and Chaudhary (2015) conducted a study on the regiochemistry of cyclized products related to this compound, established through various spectral data and theoretical calculations (Gupta & Chaudhary, 2015).
Molecular Studies and Docking
Molecular Stability and Docking Studies : Karayel (2021) analyzed the tautomeric properties and anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, including a compound structurally similar to the one , using density functional theory and molecular docking (Karayel, 2021).
Synthesis and Antimicrobial Activities : Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives and evaluated their antimicrobial activities, highlighting the potential of these compounds in addressing microbial resistance (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Applications in Material Science
Corrosion Inhibition Studies : Yadav et al. (2013) investigated benzimidazole derivatives, including those similar to the compound , as inhibitors for mild steel corrosion in acidic solutions. The study highlights the potential application of such compounds in material science (Yadav, Behera, Kumar, & Sinha, 2013).
Electronic and Spectroscopic Analysis : Beytur and Avinca (2021) conducted a study on the nonlinear optical properties and molecular electrostatic potentials of related heterocyclic compounds, providing insights into their potential applications in electronic materials (Beytur & Avinca, 2021).
Pharmacological Applications
CNS Penetrability and Binding Profile : Rosen et al. (1990) synthesized a compound from a similar series, noting its potential use as a pharmacological tool due to its effective penetration of the blood-brain barrier and binding profile in neurological studies (Rosen, Seeger, Mclean, Nagel, Ives, Guarino, Bryce, Furman, Roth, & Chalabi, 1990).
Nematocidal Activity : Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a moiety similar to the compound , showing promising nematocidal activity against certain nematodes, suggesting potential agricultural applications (Liu, Wang, Zhou, & Gan, 2022).
Propiedades
IUPAC Name |
3-[[5-[(4-chlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2S2/c1-31-19-12-10-18(11-13-19)29-22(14-28-20-4-2-3-5-21(20)33-24(28)30)26-27-23(29)32-15-16-6-8-17(25)9-7-16/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXNXXHHOUWCRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2595463.png)
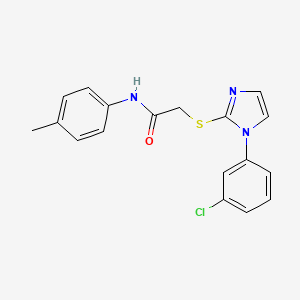
![N-[[5-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2595465.png)
![N-1,3-benzodioxol-5-yl-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2595466.png)
![N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide](/img/structure/B2595473.png)
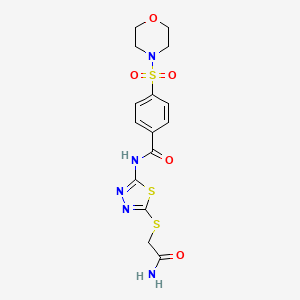
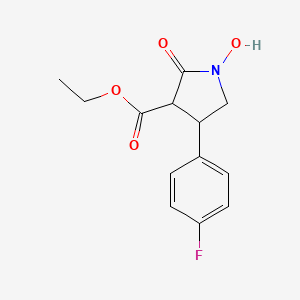
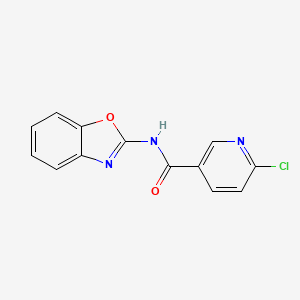
![2-[(2-chloranyl-6-fluoranyl-phenyl)methyl]-1,5-bis(oxidanylidene)-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2595477.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2595478.png)
![Ethyl 5-(2-(4-chlorophenyl)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2595480.png)
![3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2595481.png)
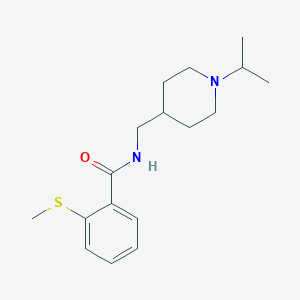
![3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine;dihydrochloride](/img/no-structure.png)